molecular formula C9H16O B1330556 3-(Tert-butyl)cyclopentanone CAS No. 5581-94-2

3-(Tert-butyl)cyclopentanone

Cat. No. B1330556
CAS RN: 5581-94-2
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)cyclopentanone is a chemical compound that is part of a broader class of organic molecules known as cyclopentanones. These compounds are characterized by a five-membered ring structure with a ketone functional group. The tert-butyl group attached to the cyclopentanone ring increases the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(Tert-butyl)cyclopentanone involves various strategies to introduce the tert-butyl group and to construct the cyclopentanone ring. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by resolving methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a closely related compound . Another approach involves the synthesis of optically active derivatives from readily available precursors, using key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion .

Molecular Structure Analysis

The molecular structure and conformation of 3-(Tert-butyl)cyclopentanone derivatives can be complex due to the presence of the bulky tert-butyl group. For example, the molecular structure of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane, a saturated five-membered-ring compound, was investigated using gas electron diffraction and quantum chemical methods, revealing a mixture of two conformers with different puckering degrees .

Chemical Reactions Analysis

The tert-butyl group in cyclopentanone derivatives can influence the chemical reactivity of these compounds. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo π-cyclizations catalyzed by Ag(I) salts, leading to the formation of different products depending on the reaction conditions . Stereoselective conjugate addition reactions have also been reported, where the tert-butyl group plays a role in controlling the diastereoselectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butyl)cyclopentanone and its derivatives are influenced by the steric effects of the tert-butyl group. For instance, sterically congested cycloalkenes have been synthesized and characterized, with their reactivity and stability being affected by the degree of steric hindrance . The acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, a related compound, have been experimentally determined, highlighting the impact of the tert-butyl group on these properties .

Scientific Research Applications

Chiral Auxiliaries in Biohydroxylation

3-(Tert-butyl)cyclopentanone derivatives play a crucial role as chiral auxiliaries in biohydroxylation processes. For instance, an enantiopure tert-butyl-substituted derivative was utilized for the first time in stereoselective hydroxylation, highlighting its importance in introducing hydroxyl groups onto unactivated carbon atoms in the cyclopentane ring using a fungus (Münzer et al., 2005).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the tert-butyl group, a common motif, is often incorporated into bioactive compounds. However, this incorporation sometimes results in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. This has led to comparative studies of various substituents as alternatives in the drug discovery process (Westphal et al., 2015).

Catalysis and Enantioselective Reactions

3-(Tert-butyl)cyclopentanone derivatives have been employed as effective hydrogen bond donor catalysts for enantioselective α-aminations of dicarbonyl compounds. These derivatives illustrate significant yields and enantioselectivity in various reactions, including cycloheptanone and 2-cyanocyclopentanone (Kumar et al., 2016).

Stereoselective Addition Reactions

Studies have shown the potential of (S)-4-(tert-butyldimethylsilyloxy)-2-cyclopentenone derivatives in stereoselective conjugate addition reactions. These reactions involve various alkyl groups and demonstrate significant diastereoselectivity (Yakura et al., 2000).

Metabolic Studies

3-(Tert-butyl)cyclopentanone derivatives have been subject to metabolic studies, such as the metabolism of 3-tert-butyl-4-hydroxyanisole, to understand the mechanisms of their biological effects. These studies have identified various metabolites, emphasizing the compound's capacity to be oxidized readily (Armstrong & Wattenberg, 1985).

Transfer Hydro-tert-Butylation

Research has demonstrated the function of cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents in transfer hydro-tert-butylation processes. This novel method enables the incorporation of tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Cyclization Reactions

Detailed studies on the cyclization of α-aminated carbocyclic ketones with malonic dialdehyde tetramethyl acetal have led to the discovery of new compounds, showcasing the versatility of cyclopentanone derivatives in chemical synthesis. The results include products like 6,7-dihydro-2H-cyclo-penta[c]pyridazine-4-carbaldehyde and 3-hydroxy-2,2-di(1H-pyrazol-1-yl)cyclopentanone (Utkina et al., 2012).

Phosphine-Catalyzed Annulation Reactions

Phosphine-catalyzed [3+3] annulation reactions involving modified tert-butyl allylic carbonates and alkylidenemalononitriles have been developed, leading to the formation of cyclohexenes. The use of protic solvent is critical in these reactions, highlighting the compound's role in facilitating specific chemical transformations (Zheng & Lu, 2009).

Synthesis of Pharmaceutical Compounds

3-(Tert-butyl)cyclopentanone derivatives have been employed in the synthesis of important pharmaceutical compounds. For example, tert-butyl hydroperoxide mediated cycloaddition has been used for the synthesis of 3-arylsulfonylquinoline derivatives, a class of compounds with significant roles in pharmaceutical drugs (Zhang et al., 2016).

Safety And Hazards

Like many chemical compounds, 3-(Tert-butyl)cyclopentanone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . For more detailed safety information, please refer to the relevant literature .

properties

IUPAC Name

3-tert-butylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLLBXTQLRISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311755
Record name 3-(TERT-BUTYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)cyclopentanone

CAS RN

5581-94-2
Record name NSC245143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(TERT-BUTYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)C(CCCO)CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of the 3-tert-butyl-6-hydroxyhexanoic acid (1 g, 4.95 mmol), anhydrous NaOAc (0.321 g, 3.91 mmol) and acetic anhydride was refluxed for 5 hours during which time the solution mixture turned black. After the reaction mixture was cooled to room temperature, the formed acetic acid and remaining acetic anhydride were removed on a rotary evaporator and then under high vacuum. The residue was then dissolved in ethyl acetate, filtered through a plug of celite to remove the precipitate NaOAc, and concentrated in vacuo to give the crude product of 3-tert-butylcyclopentanone (0.557 g, 58%).
Name
3-tert-butyl-6-hydroxyhexanoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)cyclopentanone
Reactant of Route 2
3-(Tert-butyl)cyclopentanone
Reactant of Route 3
3-(Tert-butyl)cyclopentanone
Reactant of Route 4
3-(Tert-butyl)cyclopentanone
Reactant of Route 5
3-(Tert-butyl)cyclopentanone
Reactant of Route 6
3-(Tert-butyl)cyclopentanone

Citations

For This Compound
2
Citations
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org
P Kahnberg, NG Johansson, IH Gilbert, S Hampton… - 2015 - digital.csic.es
The invention provides compounds of the formula: wherein L1 and L2 are independently selected from O and S; R1 is C3-C6straight or branched alkyl, C3-C7cycloalkyl, C5-…
Number of citations: 0 digital.csic.es

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.